molecular formula C8H13N3O B13199670 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine

6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine

Cat. No.: B13199670
M. Wt: 167.21 g/mol
InChI Key: ZKRFRDBDHOSHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine (CAS 1708157-62-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a fused pyrazolo-oxazine heterocyclic scaffold, a structure known to be a privileged motif in the development of biologically active molecules . Its core structure is closely related to other dihydropyrazolooxazine compounds that have been investigated as key intermediates for the synthesis of novel therapeutics . The presence of the amine functional group at the 3-position provides a versatile handle for further chemical modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. The pyrazolo-oxazine core is of particular value in anticancer research. Compounds with this scaffold have demonstrated potent anti-proliferative activity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), and have been investigated as potential kinase inhibitors . Furthermore, related pyrazolo[3,4-d]pyrimidine analogs, which share structural similarities with purine bases, are recognized for their ability to interfere with critical enzymatic processes, such as topoisomerase II activity . This makes this compound a valuable precursor for researchers developing targeted molecular therapies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-amine

InChI

InChI=1S/C8H13N3O/c1-8(2)4-11-7(12-5-8)6(9)3-10-11/h3H,4-5,9H2,1-2H3

InChI Key

ZKRFRDBDHOSHMK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=C(C=N2)N)OC1)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

  • Chemical Name: 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b]oxazin-3-amine
  • Molecular Formula: C8H14N3O (free base), hydrochloride form C8H14ClN3O
  • Molecular Weight: Approximately 203.67 g/mol (hydrochloride salt)
  • CAS Number: 1707367-88-1 (free base), 173850-78-7 (hydrochloride salt)
  • Structure: Fused bicyclic system with pyrazole and oxazine rings, 6,6-dimethyl substitution, and an amine group at position 3.

Preparation Methods

General Synthetic Approach

Another approach involves the nucleophilic substitution or ring-opening of oxazinone intermediates by amines such as hydrazine or semicarbazide derivatives, leading to aminated pyrazolo-oxazine compounds. This method allows for the introduction of the amine group at the 3-position or other ring positions depending on the reagent.

Patent-Described Methods for Related Compounds

Patent CN113332292A describes the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives with carboxamide substituents, which are structurally related to the target compound. The methods typically involve cyclization reactions and amide formation steps that could be adapted for 6,6-dimethyl pyrazolo-oxazine amines.

Analysis of Preparation Methods

Method Advantages Disadvantages Notes
Cyclization of amino acid precursors with acetic anhydride Straightforward ring closure; accessible starting materials Requires high temperature; multi-step Provides oxazinone intermediates amenable to further functionalization
Amination of oxazinone intermediates with hydrazines or amines Direct introduction of amine group; versatile May require careful control of conditions to avoid side reactions Useful for synthesizing 6-substituted derivatives
Patent methods for carboxamide derivatives Established synthetic protocols; potential for structural diversification Patent restrictions may limit use; may require adaptation Related compounds synthesized via cyclization and amide formation

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research, but the compound’s structure suggests it could modulate biological activities through binding interactions.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine with structurally related analogs:

Compound Name Molecular Formula MW (g/mol) Substituents Amine Position Ring Structure Notes
This compound (Target Compound) C₇H₁₁N₃O 154.19 6,6-dimethyl 3 Pyrazolo-oxazine (6-membered) Increased steric hindrance; potential impact on hydrogen bonding and solubility .
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine () C₅H₇N₃O 125.13 None 6 Pyrazolo-oxazine (6-membered) Amine at position 6 alters hydrogen bond donor/acceptor sites compared to the target compound .
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine () C₆H₉N₃O 139.16 None 2 Pyrazolo-oxazine (different fusion) Distinct ring fusion ([5,1-b] vs. [3,2-b]) may alter biological activity or binding affinity .
Ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate () C₈H₁₀N₃O₃ 197.18 Ethyl ester at position 3 N/A (ester group) Pyrazolo-oxazine (6-membered) Ester substitution increases molecular weight and reduces basicity, potentially affecting solubility .
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine () C₇H₁₁N₃O 153.18 None 2 Pyrazolo-oxazepine (7-membered) Larger oxazepine ring introduces conformational flexibility, possibly enhancing interaction with larger binding pockets .

Key Comparative Insights

Substituent Effects
  • Methyl Groups : The target compound’s 6,6-dimethyl substitution increases steric bulk compared to unmethylated analogs (e.g., ). This may reduce solubility but improve metabolic stability .
  • Amine Position : Shifting the amine from position 3 (target) to 6 () or 2 () alters hydrogen-bonding capabilities, which could influence receptor binding or crystal packing .
Ring Structure Variations
  • Oxazine vs.
  • Ring Fusion : The [5,1-b] fusion in vs. [3,2-b] in the target compound may lead to divergent electronic properties and biological activities .
Functional Group Modifications
  • Ester vs. Amine: Replacing the amine with an ester () introduces a polar but non-basic group, which could alter pharmacokinetic properties such as membrane permeability .

Research Implications

  • Crystallography : Tools like SHELX are critical for resolving subtle structural differences, such as ring puckering in methylated vs. unmethylated analogs .
  • Hydrogen Bonding : Etter’s graph-set analysis () could predict how amine positioning affects supramolecular assembly or drug-target interactions.

Biological Activity

6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

  • Chemical Formula : C9H12N4O
  • IUPAC Name : this compound

The molecular structure includes a pyrazolo ring fused with an oxazine moiety, which is critical for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cancer progression. For instance, studies have highlighted its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer cells .
  • Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazolo framework can enhance these effects .

Antitumor Efficacy

A summary of the antitumor activities observed in various studies is presented in Table 1.

Compound VariantCell LineIC50 (μM)Mechanism of Action
6,6-Dimethyl Variant 1A549 (Lung)14.2CDK9 Inhibition
6,6-Dimethyl Variant 2MDA-MB-231 (Breast)18.1CDK2 Inhibition
6,6-Dimethyl Variant 3U87 (Brain)>40Not sensitive

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antibacterial Activity

Additionally, some derivatives have demonstrated antibacterial properties against strains such as MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentrations (MICs) reported at low levels (e.g., <1 μg/mL), indicating strong efficacy against resistant bacterial strains .

Case Studies

Several case studies have been documented regarding the application of this compound in preclinical settings:

  • Case Study on Anticancer Properties : A study evaluated the antiproliferative effects of various derivatives on A549 cells. The results indicated that certain modifications to the pyrazolo structure significantly enhanced cytotoxicity compared to unmodified compounds .
  • In Silico Studies : Molecular docking studies have predicted binding affinities and interactions with target proteins involved in cancer pathways. These studies suggest that the compound could serve as a lead for developing new anticancer drugs targeting CDKs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.